

## 3-Hydroxyxanthone CAS number and chemical identifiers

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# 3-Hydroxyxanthone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Hydroxyxanthone**, a naturally occurring xanthone derivative with significant therapeutic potential. This document consolidates key chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of relevant biological pathways and experimental workflows.

## **Chemical Identity and Properties**

**3-Hydroxyxanthone**, a member of the xanthone class of organic compounds, is characterized by a dibenzo-y-pyrone heterocyclic scaffold. Its chemical identity is established by a range of identifiers and physicochemical properties critical for research and development applications.

## **Table 1: Chemical Identifiers for 3-Hydroxyxanthone**



Identifier Type	Value	Citation
CAS Number	3722-51-8	[1][2][3]
Molecular Formula	С13Н8О3	[2][3]
IUPAC Name	3-hydroxyxanthen-9-one	[2]
Synonyms	3-Hydroxy-xanthen-9-one	[1][3]
InChI	InChI=1S/C13H8O3/c14-8-5-6- 10-12(7-8)16-11-4-2-1-3- 9(11)13(10)15/h1-7,14H	[2]
InChIKey	XCJHDJAODLKGLG- UHFFFAOYSA-N	[2]
SMILES	C1=CC=C2C(=C1)C(=O)C3=C (O2)C=C(C=C3)O	[2]
PubChem CID	5376013	[2]

Table 2: Physicochemical and Spectroscopic Data of 3-Hydroxyxanthone



Property	Value	Citation
Molecular Weight	212.20 g/mol	[2][3]
Appearance	Yellow solid	[4]
Purity	≥96%	[5]
FT-IR (cm <sup>-1</sup> )	3425-3448 (O-H), 1620 (C=O), 1458 & 1512 (C-C aromatic), 1242 (C-O-C)	[2][4][6]
$^{1}$ H-NMR (DMSO-d <sub>6</sub> , 500 MHz) $\delta$ (ppm)	8.75 (1H, dd), 8.03 (1H, dd), 6.84 (1H, s), 6.36 (1H, s), 6.21 (1H, s)	[2]
<sup>13</sup> C-NMR (CD₃OD, 125 MHz) δ (ppm)	103.04, 104.95, 105.13, 107.49, 108.43, 110.96, 112.48, 116.33, 128.81, 111.56, 133.55, 159.37, 161.16 (C=O)	[2]
Mass Spectrometry (EI) m/z	212 (M+)	[7]

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis of **3-Hydroxyxanthone** and for key biological assays that demonstrate its therapeutic potential.

## Synthesis of 3-Hydroxyxanthone via Eaton's Reagent

The synthesis of **3-Hydroxyxanthone** is commonly achieved through the condensation of salicylic acid and resorcinol, facilitated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[8]

#### Materials:

- · Salicylic acid
- Resorcinol



- Eaton's reagent (7.7 wt % P2O5 in CH3SO3H)
- Ice water
- Ethyl acetate
- Deionized water

#### Procedure:

- Combine salicylic acid and resorcinol in a round-bottom flask.
- Carefully add Eaton's reagent to the mixture.
- Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
- Filter the precipitate and wash thoroughly with deionized water.
- Dry the crude product.
- Perform solvent extraction using ethyl acetate to purify the **3-Hydroxyxanthone**.
- Evaporate the ethyl acetate to obtain the purified solid product.





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Caption: Workflow for the synthesis of **3-Hydroxyxanthone**.

## **Acetylcholinesterase Inhibition Assay**

This protocol, adapted from the Ellman method, is used to evaluate the potential of **3- Hydroxyxanthone** as an acetylcholinesterase (AChE) inhibitor, relevant for neurodegenerative disease research.[9][10]

#### Materials:

- 3-Hydroxyxanthone (test compound)
- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (substrate)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- 96-well microplate





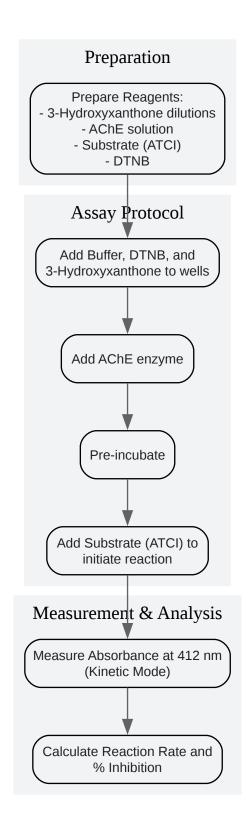


Microplate reader

#### Procedure:

- Prepare serial dilutions of **3-Hydroxyxanthone** in the appropriate solvent.
- In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the designated wells.
- Add the AChE enzyme solution to all wells except the blank.
- Pre-incubate the plate at room temperature for a specified time.
- Initiate the reaction by adding the acetylthiocholine iodide substrate to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.
- Calculate the rate of reaction and determine the percentage of AChE inhibition by 3-Hydroxyxanthone.





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Caption: Experimental workflow for the acetylcholinesterase inhibition assay.



### Inhibition of TNF-α-Induced ICAM-1 Expression

This assay investigates the anti-inflammatory properties of **3-Hydroxyxanthone** by measuring its ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[1][11]

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Cell culture medium and supplements
- 3-Hydroxyxanthone
- Tumor Necrosis Factor-alpha (TNF-α)
- Primary antibody against ICAM-1
- Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
- Substrate for the enzyme
- ELISA plate reader

#### Procedure:

- Culture HUVECs to confluence in 96-well plates.
- Pre-treat the cells with varying concentrations of 3-Hydroxyxanthone for a specified duration.
- Stimulate the cells with TNF-α to induce ICAM-1 expression, excluding the negative control wells.
- After incubation, wash the cells and fix them.
- Block non-specific binding sites.

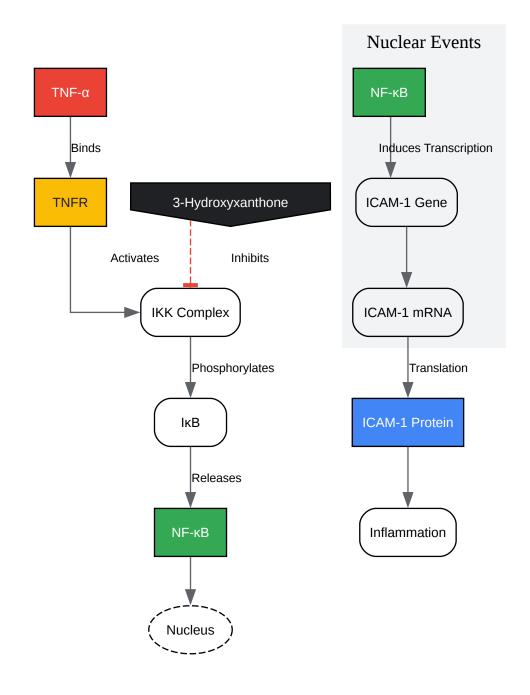


- Incubate the cells with the primary anti-ICAM-1 antibody.
- Wash the cells and incubate with the enzyme-linked secondary antibody.
- Wash the cells and add the substrate to develop a colorimetric signal.
- Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
- Quantify the level of ICAM-1 expression and determine the inhibitory effect of 3-Hydroxyxanthone.

## **Biological Activity and Signaling Pathways**

**3-Hydroxyxanthone** has demonstrated notable anti-inflammatory and antioxidant activities. A key mechanism of its anti-inflammatory action is the inhibition of TNF-α-induced expression of ICAM-1 on endothelial cells.[1][11] TNF-α is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR), triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of genes involved in inflammation, including ICAM-1. By interfering with this pathway, **3-Hydroxyxanthone** can reduce the expression of ICAM-1, thereby mitigating the inflammatory response.





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Caption: Proposed signaling pathway for the inhibition of TNF- $\alpha$ -induced ICAM-1 expression by **3-Hydroxyxanthone**.

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- To cite this document: BenchChem. [3-Hydroxyxanthone CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336859#3-hydroxyxanthone-cas-number-and-chemical-identifiers]

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